molecular formula C12H17FN2O3S B5787220 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No. B5787220
M. Wt: 288.34 g/mol
InChI Key: MGKMBZCISLUZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as FLEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLEB is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the growth of new blood vessels). 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide for use in laboratory experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a promising candidate for further study in the development of new cancer therapies. However, one limitation of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several potential future directions for research on 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. One area of interest is in the development of new cancer therapies based on the compound's ability to inhibit the growth of cancer cells. Other potential areas of research include the development of new anti-inflammatory and anti-oxidant therapies, as well as the study of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide's potential effects on other physiological processes. Further research is needed to fully understand the potential applications of 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in scientific research.

Synthesis Methods

4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with N-(4-morpholinyl)ethylamine. Other methods include the use of N-(4-morpholinyl)ethylamine hydrochloride and 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study.

properties

IUPAC Name

4-fluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKMBZCISLUZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide

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